An In-depth Technical Guide to 3-Chloro-4-fluorophenylhydrazine Hydrochloride
An In-depth Technical Guide to 3-Chloro-4-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Chloro-4-fluorophenylhydrazine hydrochloride. This compound is a valuable building block in synthetic organic chemistry, particularly in the construction of indole scaffolds, which are prevalent in numerous biologically active molecules.
Chemical and Physical Properties
3-Chloro-4-fluorophenylhydrazine hydrochloride is a solid, off-white to yellow crystalline powder. It is the hydrochloride salt of the free base, 3-chloro-4-fluorophenylhydrazine. The presence of the hydrochloride salt generally improves the compound's stability and handling characteristics.
Table 1: Physicochemical Properties
| Property | 3-Chloro-4-fluorophenylhydrazine Hydrochloride | 3-Chloro-4-fluorophenylhydrazine (Free Base) |
| CAS Number | 175135-74-7[1] | 84282-78-0[2] |
| Molecular Formula | C₆H₇Cl₂FN₂[3] | C₆H₆ClFN₂[4] |
| Molecular Weight | 197.04 g/mol [1] | 160.58 g/mol [2] |
| Appearance | Solid[3] | Off-white solid |
| Melting Point | ~210°C (decomposition)[1] | 74-79°C[2] |
| Boiling Point | Not available | 253.1°C at 760 mmHg |
| Solubility | Information not readily available. Generally, hydrochloride salts of amines show increased solubility in polar solvents like water, methanol, and ethanol compared to the free base. | Information not readily available. |
| Storage | Room temperature, under inert atmosphere. | -20°C[2] |
Synthesis and Reactivity
Synthesis
A patent for the preparation of the related compound, 3-chlorophenylhydrazine, outlines a typical procedure.[5] This process involves the diazotization of 3-chloroaniline with sodium nitrite in the presence of hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like sodium bisulfite, and finally, hydrolysis to yield the phenylhydrazine.[5]
Conceptual Experimental Protocol (Based on analogous syntheses):
Step 1: Diazotization of 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline would be dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the diazonium salt.
Step 2: Reduction of the Diazonium Salt The freshly prepared diazonium salt solution would be added slowly to a cooled solution of a reducing agent, such as sodium bisulfite or stannous chloride, in an acidic medium.
Step 3: Hydrolysis and Isolation The reaction mixture would then be heated to hydrolyze the intermediate and form the phenylhydrazine. Upon cooling, the 3-Chloro-4-fluorophenylhydrazine hydrochloride would precipitate and could be isolated by filtration, washed with a cold solvent, and dried.
Reactivity and Stability
3-Chloro-4-fluorophenylhydrazine and its hydrochloride salt are stable under recommended storage conditions. However, they are incompatible with strong oxidizing agents, acids, and acid chlorides. Hazardous decomposition products upon combustion can include hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, carbon dioxide, fluorine, and hydrogen fluoride gas.
Spectroscopic Data
Specific, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Chloro-4-fluorophenylhydrazine hydrochloride is not currently available in reviewed scientific literature. However, data for structurally similar compounds can provide a useful reference for peak assignments.
Reference Spectral Data for Analogous Compounds:
-
(3-Fluorophenyl)hydrazine hydrochloride: 1H NMR, 13C NMR, and IR spectra are available.[6]
-
4-Fluorophenylhydrazine hydrochloride: 1H NMR, 13C NMR, IR, and Mass Spectra are available.[7][8][9]
-
Phenylhydrazine hydrochloride: An IR spectrum is available from the NIST WebBook.[10]
The expected 1H and 13C NMR spectra for 3-Chloro-4-fluorophenylhydrazine hydrochloride would show characteristic signals for the aromatic protons and carbons, with splitting patterns influenced by the chloro and fluoro substituents, as well as signals for the hydrazine protons. The IR spectrum would be expected to show N-H stretching and bending vibrations, as well as aromatic C-H and C-C stretching bands.
Applications in Drug Discovery and Development
The primary and most significant application of 3-Chloro-4-fluorophenylhydrazine hydrochloride is as a key intermediate in the Fischer indole synthesis .[11] This powerful reaction allows for the construction of the indole ring system, a core scaffold in a vast number of pharmaceuticals and biologically active natural products.
The substituents on the phenylhydrazine ring, in this case, a chloro and a fluoro group, allow for the synthesis of specifically substituted indoles. These halogen atoms can serve as handles for further chemical modifications through cross-coupling reactions, enabling the generation of diverse libraries of indole derivatives for drug discovery screening.
While direct evidence of 3-Chloro-4-fluorophenylhydrazine hydrochloride's involvement in specific signaling pathways is not prominent in the literature, its utility in synthesizing kinase inhibitors and other anticancer agents can be inferred from the biological activities of the resulting indole-based compounds. For instance, various substituted indoles are known to exhibit potent inhibitory activity against a range of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[12] The introduction of fluorine atoms into drug candidates can also enhance metabolic stability and binding affinity.
Safety and Handling
3-Chloro-4-fluorophenylhydrazine hydrochloride is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: Hazard Information
| Hazard Statement | Description |
| H301 | Toxic if swallowed[2] |
| H315 | Causes skin irritation[1] |
| H318 / H319 | Causes serious eye damage/irritation[1][2] |
| H335 | May cause respiratory irritation[1] |
Conclusion
3-Chloro-4-fluorophenylhydrazine hydrochloride is a valuable and versatile reagent for organic synthesis, particularly for researchers in drug discovery and development. Its primary utility lies in the Fischer indole synthesis, providing access to a wide array of substituted indoles. While detailed experimental and spectroscopic data are not widely published, its chemical properties and reactivity are in line with other substituted phenylhydrazines. As with any chemical reagent, appropriate safety precautions must be observed during its handling and use. Further research into its applications is likely to uncover new synthetic routes to novel bioactive molecules.
References
- 1. 3-Chloro-4-fluorophenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 2. 3-Chloro-4-fluorophenylhydrazine 96 84282-78-0 [sigmaaldrich.com]
- 3. 3-Chloro-4-fluorophenylhydrazine, HCl | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]
- 10. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
